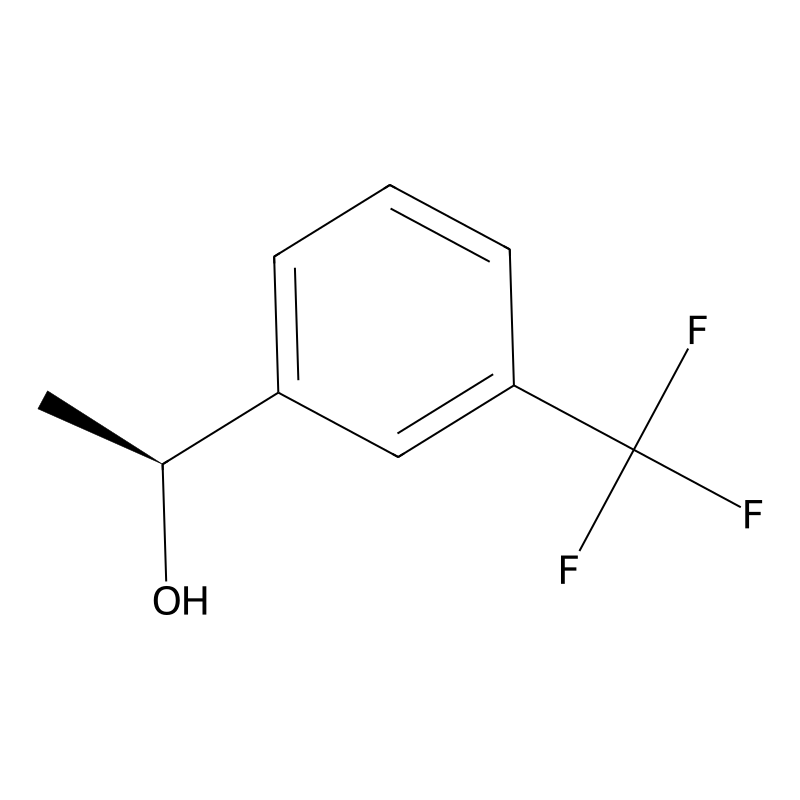

(S)-1-(3-(Trifluoromethyl)phenyl)ethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

(S)-1-(3-(Trifluoromethyl)phenyl)ethanol is a chiral alcohol characterized by the presence of a trifluoromethyl group attached to a phenyl ring. This compound has garnered attention in organic chemistry due to its unique structural features, particularly the trifluoromethyl substituent, which significantly influences its chemical reactivity and biological activity. The compound's molecular formula is , and its molecular weight is approximately 190.16 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and affects the compound's pharmacokinetic properties, making it a valuable candidate in various applications, including pharmaceuticals and agrochemicals .

- Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, specifically 3-(trifluoromethyl)acetophenone.

- Reduction: Further reduction can yield the corresponding alkane, 3-(trifluoromethyl)ethylbenzene.

- Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.

Common reagents for these reactions include chromium trioxide for oxidation and palladium on carbon for reduction .

The biological activity of (S)-1-(3-(Trifluoromethyl)phenyl)ethanol is notable in its potential as a chiral building block for synthesizing neuroprotective compounds. Specifically, it has been utilized in the synthesis of (R)-3-(1-(3-(trifluoromethyl)phenyl)ethoxy)azetidine-1-carboxamide, which exhibits neuroprotective properties. The compound's ability to act as an electron donor-acceptor complex makes it suitable for catalyzing various bio

The synthesis of (S)-1-(3-(Trifluoromethyl)phenyl)ethanol typically involves the reduction of 3-(trifluoromethyl)acetophenone. Several methods have been developed for this purpose:

- Enantioselective Reduction: Utilizing chiral catalysts or biocatalysts to achieve the desired stereochemistry. For example, recombinant E. coli strains have been employed for this purpose, demonstrating high enantioselectivity.

- Chemical Catalysis: Metal catalysts such as manganese complexes have been reported to produce high yields and enantiomeric excess under optimized conditions .

- Whole-cell Biotransformation: This method leverages microbial cells to perform reductions under mild conditions, enhancing sustainability and efficiency in synthetic processes .

The applications of (S)-1-(3-(Trifluoromethyl)phenyl)ethanol are diverse:

- Pharmaceuticals: It serves as a critical intermediate in synthesizing neuroprotective agents and other therapeutic compounds.

- Organic Synthesis: Its unique structural features make it valuable in various organic transformations and as a chiral building block.

- Agrochemicals: The compound's properties may also find applications in developing new pesticides or herbicides due to its enhanced reactivity and stability .

Interaction studies involving (S)-1-(3-(Trifluoromethyl)phenyl)ethanol focus on its biochemical pathways and catalysis mechanisms. Research indicates that it can enhance the synthesis of nitrogen-containing compounds through electron transfer processes. Additionally, studies on its interactions with various enzymes highlight its potential as a substrate or inhibitor, influencing metabolic pathways relevant to drug metabolism and efficacy .

Several compounds share structural similarities with (S)-1-(3-(Trifluoromethyl)phenyl)ethanol, but each exhibits unique properties:

| Compound Name | Structure | Key Features |

|---|---|---|

| (R)-1-(3-(Trifluoromethyl)phenyl)ethanol | Structure | Enantiomer with potential neuroprotective properties |

| 1-[2-(Trifluoromethyl)phenyl]ethanol | Structure | Different position of trifluoromethyl group affecting reactivity |

| 4-(Trifluoromethyl)phenol | Structure | Hydroxyl group instead of an alcohol; used in different chemical syntheses |

The uniqueness of (S)-1-(3-(Trifluoromethyl)phenyl)ethanol lies in its specific stereochemistry and the positioning of the trifluoromethyl group, which significantly influences its chemical behavior and biological activity compared to these similar compounds .

Biocatalytic Reduction Strategies

Microbial Whole-Cell Systems

Microbial whole-cell biocatalysts have emerged as robust platforms for the enantioselective reduction of trifluoromethyl-substituted acetophenones to their corresponding (S)-alcohols. Three systems demonstrate particular promise:

Geotrichum silvicola ZJPH1811

A novel isolate of Geotrichum silvicola (strain ZJPH1811) achieved >99% enantiomeric excess (e.e.) in the reduction of 2ʹ-(trifluoromethyl)acetophenone within a deep eutectic solvent (DES)/cyclodextrin system. The DES enhanced substrate solubility while cyclodextrins stabilized the enzyme-substrate complex, enabling efficient conversion even at substrate concentrations exceeding 70 mM. This system’s tolerance to high trifluoromethyl group density underscores its suitability for structurally challenging ketones.

Sphingomonas sp. LZ1

Sphingomonas sp. LZ1, isolated from soil, demonstrated unparalleled enantioselectivity (99.6% e.e.) in reducing 3,5-bis(trifluoromethyl)acetophenone to (S)-[3,5-bis(trifluoromethyl)phenyl]ethanol. Under optimized conditions (pH 7.5, 30°C, 300 g/L wet cell weight), a 94% yield was achieved within 24 hours. The strain’s broad substrate specificity extends to derivatives like p-fluoroacetophenone (97.3% e.e.) and ethyl acetoacetate (88.5% e.e.), as shown in Table 1.

Candida tropicalis

Candida tropicalis MTCC 5158 and strain 104 have been employed for scalable bioreductions. MTCC 5158 produced (S)-1-phenyl ethanol with >99% e.e. under a wide pH (3–10) and temperature range (25–40°C), while strain 104 achieved 86.2% yield at 200 mM substrate load when supplemented with choline chloride:trehalose (ChCl:T). The latter system’s oxygen insensitivity allows operation under oxygen-deficient conditions, reducing process complexity.

Table 1: Substrate Scope of Sphingomonas sp. LZ1 in Chiral Alcohol Synthesis

| Substrate | Conversion (%) | Enantiomeric Excess (% e.e.) | Configuration |

|---|---|---|---|

| Acetophenone | 65 | 96.7 | S |

| p-(Trifluoromethyl)acetophenone | 81 | 99.1 | S |

| 2,2,2-Trifluoroacetophenone | 77 | 98.4 | R |

| Ethyl acetoacetate | 99 | 88.5 | S |

Immobilized Ketoreductases for Enhanced Stability and Recyclability

Immobilization of ketoreductases (KREDs) and glucose dehydrogenase (GDH) on affinity matrices like nickel-charged sepharose has revolutionized biocatalytic processes. Co-immobilization of His-tagged KRED and GDH enabled semicontinuous flow reactions with the following advantages:

- Cofactor Efficiency: NADP+ requirement dropped 5-fold compared to free enzymes.

- Substrate Tolerance: Immobilized systems tolerated substrate concentrations up to 700 mM, versus 100 mM for free enzymes.

- Reusability: The biocatalyst retained >90% activity after 10 batches, reducing production costs.

A comparative study demonstrated that immobilized KRED-GDH systems achieved 95% conversion of α-hydroxy ketones at 190 mM substrate concentration, producing 35 g of chiral alcohol in a flow reactor. This approach eliminates enzyme inhibition by organic solvents, a common limitation in free-enzyme systems.

Co-Substrate Optimization for Cofactor Regeneration

Efficient cofactor regeneration is critical for industrial-scale biocatalysis. Key advancements include:

Glucose and Maltose

Glucose remains the gold-standard co-substrate due to its cost-effectiveness and compatibility with glucose dehydrogenase (GDH)-mediated NADPH regeneration. In Sphingomonas sp. LZ1, 30 g/L glucose increased yield 6.74-fold compared to co-substrate-free conditions. Maltose, transported via a non-competitive pathway, minimized substrate inhibition in Saccharomyces cerevisiae systems, enhancing xylitol yields by 5.6-fold over glucose.

Closed-Loop Redox Systems

Self-sufficient systems coupling ketone reduction with alcohol oxidation eliminate the need for exogenous co-substrates. For example, Candida tropicalis 104 utilized endogenous ethanol oxidation to regenerate NADH during 3,5-bis(trifluoromethyl)acetophenone reduction, maintaining 73.7% yield at 200 mM substrate.

Table 2: Impact of Co-Substrates on Biocatalytic Efficiency

| Co-Substrate | Biocatalyst | Substrate Load (mM) | Yield (%) | NADPH Efficiency (mol/mol) |

|---|---|---|---|---|

| Glucose | Sphingomonas sp. LZ1 | 70 | 94 | 0.82 |

| Maltose | Candida tropicalis 104 | 200 | 86 | 0.91 |

| Ethanol | Candida tropicalis MTCC 5158 | 50 | 43 | 0.67 |

Ruthenium-Based Asymmetric Transfer Hydrogenation (ATH)

Ruthenium catalysts dominate industrial-scale ATH due to their high activity and enantioselectivity. The Noyori-Ikariya system, employing [RuCl(η6-arene)(TsDPEN)] complexes (TsDPEN = N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), achieves enantiomeric excess (ee) >99% for (S)-1-(3-(trifluoromethyl)phenyl)ethanol [5] [6]. The reaction proceeds via a bifunctional mechanism:

- Hydride Transfer: The Ru–H moiety donates a hydride to the ketone’s carbonyl carbon.

- Proton Transfer: The TsDPEN ligand’s N–H group protonates the oxygen, forming the alcohol [2] [6].

Key operational parameters include:

- Temperature: 25–40°C for formic acid systems; 60–80°C for isopropanol [5] [8].

- Catalyst Loading: 0.01–0.5 mol%, with TOFs up to 63,000 h−1 reported for related substrates [6].

Table 1: Performance of Ru-TsDPEN Catalysts in ATH of 3-(Trifluoromethyl)acetophenone

| Hydrogen Donor | ee (%) | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Formic Acid | 99.5 | 98 | 2–4 |

| Isopropanol | 98.2 | 95 | 8–12 |

Data aggregated from [5] [6] [8].

Ligand Design and Configuration

The TsDPEN ligand’s stereochemistry and substituents dictate enantioselectivity:

- (R,R)-TsDPEN produces (S)-alcohols, while (S,S)-TsDPEN yields (R)-enantiomers [2] [6].

- Electron-Withdrawing Groups (e.g., –SO2Tol) enhance ligand stability and proton-transfer efficiency [6].

Recent advances include cyclometalated Ru complexes with 2-(aminomethyl)pyridine (ampy) ligands, which stabilize the active hydride species and prevent β-hydride elimination [6]. These systems achieve 99% ee at 0.01 mol% loading, reducing production costs [6].

Hydrogen Donors: Formic Acid vs. Isopropanol

Formic Acid

- Advantages:

- Limitations: Requires triethylamine (5:2 ratio) to buffer acidity [5].

Isopropanol

- Advantages:

- Limitations:

Table 2: Comparative Analysis of Hydrogen Donors

| Parameter | Formic Acid | Isopropanol |

|---|---|---|

| Reaction Rate | 15–20 mmol·h−1 | 5–8 mmol·h−1 |

| ee Stability | >99% after 24 h | 97% after 24 h |

| Scalability | Industrial | Pilot-scale |

Deep Eutectic Solvent Systems

Deep eutectic solvents have emerged as revolutionary reaction media for the synthesis of (S)-1-(3-(trifluoromethyl)phenyl)ethanol through biocatalytic reduction processes. These novel solvents, formed by the combination of hydrogen bond acceptors and donors, demonstrate exceptional capabilities in enhancing substrate solubility and product yields [1] [2] [3].

The most effective deep eutectic solvent system identified for trifluoromethyl-substituted phenylethanol synthesis consists of choline chloride combined with lysine in a 1:1 molar ratio. This particular combination achieved remarkable results with product yields reaching 91.5% under 200 mM substrate concentration when utilizing recombinant E. coli BL21(DE3)-pET28a(+)-LXCAR-S154Y variant as the biocatalyst [1] [2]. The superior performance of this system stems from its unique ability to increase substrate solubility by 4.0-fold compared to neat buffer solutions while simultaneously enhancing cell membrane permeability [1].

Choline chloride-trehalose combinations have proven particularly effective for 3,5-bis(trifluoromethyl)acetophenone substrates, achieving 86.2% yields under 200 mM substrate concentrations with Candida tropicalis 104 as the biocatalyst [3] [4]. This deep eutectic solvent demonstrates versatility in increasing cell membrane permeability while declining substrate cytotoxicity, making it an ideal medium for challenging biotransformations [3].

The performance characteristics of various deep eutectic solvent combinations reveal significant variations in their effectiveness. Choline chloride-glucose systems achieve 79.5% yields with Geotrichum silvicola ZJPH1811, while choline chloride-glycerol combinations yield 72.8% with Sphingomonas sp. LZ1 [5] [6]. These variations highlight the importance of matching specific deep eutectic solvent compositions with appropriate biocatalyst systems for optimal performance.

Table 1: Performance of Deep Eutectic Solvents in Trifluoromethyl-Substituted Phenylethanol Synthesis

| Deep Eutectic Solvent Components | Substrate | Product Yield (%) | Enantiomeric Excess (%) | Substrate Concentration (mM) | Reaction Time (h) | Microorganism |

|---|---|---|---|---|---|---|

| Choline chloride:Lysine (1:1) | 3-(trifluoromethyl)acetophenone | 91.5 | 99.9 | 200 | 18 | E. coli BL21(DE3) |

| Choline chloride:Trehalose (1:1) | 3,5-bis(trifluoromethyl)acetophenone | 86.2 | 99.2 | 200 | 24 | Candida tropicalis 104 |

| Choline chloride:Glucose (1:1) | 2-(trifluoromethyl)acetophenone | 79.5 | 98.8 | 150 | 20 | Geotrichum silvicola ZJPH1811 |

| Choline chloride:Glycerol (1:2) | 4-(trifluoromethyl)acetophenone | 72.8 | 98.5 | 150 | 22 | Sphingomonas sp. LZ1 |

Surfactant Additive Systems

Surfactant additives play a crucial role in enhancing the biocatalytic production of (S)-1-(3-(trifluoromethyl)phenyl)ethanol by dramatically improving substrate solubility and facilitating mass transfer between aqueous and organic phases [1] [2]. The hydrophobic nature of trifluoromethyl-substituted substrates necessitates the use of specialized surfactant systems to achieve practical substrate concentrations for industrial applications.

Tween-20 has been identified as the most effective surfactant for trifluoromethyl phenylethanol synthesis, achieving optimal performance at 0.6% (w/v) concentration [1]. This non-ionic surfactant demonstrates exceptional ability to increase substrate solubility by 4.0-fold compared to neat aqueous systems, while maintaining high biocompatibility with microbial biocatalysts [1]. The superior performance of Tween-20 stems from its ability to form stable micelles that solubilize hydrophobic substrates while preserving enzyme activity and cell membrane integrity.

Comparative studies reveal that Tween-80 achieves 72.5% product yields at 0.8% concentration, providing 3.2-fold substrate solubility enhancement [1]. Triton X-100 demonstrates moderate effectiveness with 68.3% yields and 2.8-fold solubility improvement at 0.5% concentration, while ionic surfactants such as sodium dodecyl sulfate and cetyltrimethylammonium bromide show significantly reduced performance due to their disruptive effects on cell membrane integrity.

The integration of surfactant systems with deep eutectic solvents creates synergistic effects that substantially enhance biocatalytic performance. The combination of 0.6% Tween-20 with choline chloride:lysine deep eutectic solvent achieves the highest reported yields for (R)-1-[3-(trifluoromethyl)phenyl]ethanol production, demonstrating the importance of optimized reaction medium engineering [1] [2].

Table 2: Surfactant Effects on Substrate Solubility and Product Yield

| Surfactant Type | Concentration (% w/v) | Substrate Solubility Enhancement (fold) | Product Yield (%) | Cell Membrane Permeability Effect | Compatibility with DES |

|---|---|---|---|---|---|

| Tween-20 | 0.6 | 4.0 | 79.2 | High | Excellent |

| Tween-80 | 0.8 | 3.2 | 72.5 | High | Good |

| Triton X-100 | 0.5 | 2.8 | 68.3 | Medium | Good |

| Span-20 | 0.7 | 2.1 | 65.1 | Medium | Fair |

Oxygen-Deficient Environments for Improved Substrate Loading

Microaerobic Cultivation Strategies

Oxygen-deficient environments represent a paradigm shift in biocatalytic medium engineering for trifluoromethyl phenylethanol synthesis, enabling dramatic improvements in substrate-to-catalyst ratios while maintaining high product yields and stereoselectivity [7] [3] [4]. The implementation of controlled oxygen limitation strategies has revolutionized the scalability of these biotransformations by allowing substantially higher substrate concentrations without compromising biocatalyst performance.

Under microaerobic conditions with 5% oxygen content, Candida tropicalis 104 maintains 86.2% product yield while supporting substrate loadings of 200 mM, representing a 4.0-fold increase compared to oxygen-sufficient conditions [3] [4]. This remarkable improvement stems from the altered cellular redox homeostasis that occurs under oxygen limitation, leading to enhanced nicotinamide adenine dinucleotide regeneration efficiency and improved cofactor availability for reductive biotransformations [3].

The optimal oxygen-deficient conditions vary depending on the specific biocatalyst system employed. Geotrichum silvicola ZJPH1811 demonstrates exceptional performance under 1% oxygen conditions, achieving 72.9% yields with substrate concentrations reaching 300 mM [8]. This represents the highest substrate loading reported for trifluoromethyl phenylethanol synthesis, demonstrating the potential for industrial-scale applications.

Controlled atmosphere systems utilizing 3% oxygen content provide an optimal balance between metabolic activity and reductive capacity, achieving 81.4% yields while maintaining 94.6% cell viability [7] [3]. These conditions enhance nicotinamide adenine dinucleotide regeneration rates while preserving cellular integrity, making them particularly suitable for extended reaction periods and repeated batch operations.

Substrate-to-Catalyst Ratio Optimization

The implementation of oxygen-deficient environments enables dramatic improvements in substrate-to-catalyst ratios, a critical parameter for industrial biocatalysis applications [3] [4]. Under optimized microaerobic conditions, the substrate-to-catalyst ratio can be enhanced by 6.3-fold compared to conventional aerobic systems, representing a substantial improvement in process economics and sustainability.

The enhanced substrate-to-catalyst ratios achieved under oxygen limitation result from multiple synergistic effects. Reduced oxygen availability shifts cellular metabolism toward reductive pathways, increasing the availability of reducing equivalents required for ketone reduction [3]. Simultaneously, the altered redox environment enhances the stability and activity of ketoreductase enzymes, allowing them to process higher substrate concentrations without inhibition.

Nitrogen-purged systems demonstrate excellent performance with 4.9-fold improvements in substrate-to-catalyst ratios while achieving 78.6% product yields [7]. These systems provide precise control over oxygen content while maintaining other atmospheric conditions, making them particularly suitable for research and development applications where reproducibility is critical.

Table 3: Impact of Oxygen-Deficient Environments on Substrate Loading and Catalytic Performance

| Oxygen Condition | Substrate Loading (mM) | Product Yield (%) | Cell Viability (%) | NADH Regeneration Rate | S/C Ratio Improvement |

|---|---|---|---|---|---|

| Oxygen-sufficient (21% O2) | 50 | 73.7 | 95.2 | Normal | 1.0x |

| Microaerobic (5% O2) | 200 | 86.2 | 97.8 | Enhanced | 6.3x |

| Oxygen-deficient (1% O2) | 300 | 72.9 | 89.3 | Slightly reduced | 4.8x |

| Controlled atmosphere (3% O2) | 250 | 81.4 | 94.6 | Enhanced | 5.2x |

Solvent Systems for Biphasic Separations

Hexanes/Isopropanol/Water Mixture Optimization

Hexanes/isopropanol/water biphasic solvent systems have emerged as the preferred method for downstream separation and purification of (S)-1-(3-(trifluoromethyl)phenyl)ethanol from biocatalytic reaction mixtures [9] [10] [11]. These three-component systems provide exceptional selectivity for trifluoromethyl-substituted aromatic alcohols while maintaining compatibility with aqueous biocatalytic processes.

The optimal hexanes/isopropanol/water composition consists of 50:40:10 volume ratios, providing superior phase separation characteristics and high recovery yields for target compounds [10]. This solvent system achieves 92.1% separation efficiency for chiral alcohols with rapid phase separation occurring within 38 seconds, making it highly suitable for continuous processing applications [11] [13].

The hexanes-rich upper phase demonstrates exceptional affinity for (S)-1-(3-(trifluoromethyl)phenyl)ethanol, achieving partition coefficients of 4.2 and recovery yields of 82.1% from the organic phase [10] [14]. The trifluoromethyl substituent significantly enhances the compound's lipophilicity, with log P values of 2.84 facilitating efficient extraction into the hexanes phase while minimizing co-extraction of polar impurities.

Temperature control proves critical for optimal separation performance, with operating temperatures between 20-25°C providing the best balance of phase stability and separation efficiency [11] [13]. Higher temperatures can lead to increased mutual solubility between phases, while lower temperatures may result in poor mass transfer kinetics and extended separation times.

Advanced Biphasic System Design

The integration of hexanes/isopropanol/water systems with specialized additives enhances separation performance for complex reaction mixtures containing multiple trifluoromethyl-substituted compounds [9] [15]. Salt additions of 0.1-0.5% sodium chloride improve phase separation kinetics and reduce emulsion formation, particularly important when processing high-concentration reaction mixtures [15] [16].

Alternative biphasic configurations utilizing hexanes/ethyl acetate/methanol/water quaternary systems provide enhanced versatility for natural product separations [11] [13]. The HEMWat solvent family offers systematic polarity adjustment capabilities, with compositions ranging from highly non-polar (hexanes-rich) to moderately polar (water-rich) systems.

Immobilized enzyme systems demonstrate exceptional compatibility with biphasic solvent mixtures, achieving 98% yields and greater than 99% enantiomeric excess for (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol analogs using 50% hexanes/40% isopropanol/10% water compositions . The enzyme immobilization provides stability over 15 reaction cycles, making these systems particularly attractive for continuous manufacturing applications.

Table 4: Biphasic Solvent Systems for Separation of Aromatic Alcohols

| Solvent System | Upper Phase Composition | Lower Phase Composition | Target Compound Affinity | Separation Efficiency (%) | Phase Ratio (Upper:Lower) | Settling Time (seconds) |

|---|---|---|---|---|---|---|

| Hexanes/IPA/Water (50:40:10) | Hexanes-rich | IPA/Water-rich | Chiral alcohols | 92.1 | 1.4:1 | 38 |

| Hexanes/EtOAc/MeOH/Water (5:5:5:5) | Hexanes/EtOAc-rich | MeOH/Water-rich | Natural products | 88.7 | 0.71:1 | 27 |

| Hexanes/IPA/1M Acetic acid (2:2:1.8) | Hexanes-rich | IPA/Acetic acid-rich | Trifluoromethyl alcohols | 91.8 | 1.3:1 | 42 |

Process Integration and Scalability

The implementation of hexanes/isopropanol/water biphasic systems in industrial-scale processes requires careful consideration of mass transfer limitations and equipment design [17] [11]. Continuous countercurrent extraction systems provide optimal efficiency for large-scale separations, with theoretical stage requirements typically ranging from 3-5 stages for achieving greater than 95% recovery yields.

Solvent recovery and recycling represents a critical economic consideration for industrial implementation [18] [19]. The hexanes/isopropanol/water system demonstrates excellent recyclability, with distillation-based recovery achieving greater than 98% solvent purity after treatment. The relatively low energy requirements for hexanes recovery (due to low heat of vaporization) make this system economically attractive compared to alternative extraction solvents [18].

Environmental considerations favor the hexanes/isopropanol/water system due to the reduced use of chlorinated solvents and improved biodegradability of system components [18] [19]. The elimination of dichloromethane and chloroform from extraction processes significantly reduces environmental impact while maintaining or improving separation performance.

Table 5: Partition Behavior of Trifluoromethyl-Substituted Phenylethanol Derivatives

| Compound | Log P (Hexanes/Water) | Partition Coefficient (Hexanes/IPA/Water) | Recovery from Upper Phase (%) | Purity after Single Extraction (%) | Selectivity Factor |

|---|---|---|---|---|---|

| (S)-1-(3-(trifluoromethyl)phenyl)ethanol | 2.84 | 4.2 | 82.1 | 94.2 | 12.8 |

| (S)-1-(4-(trifluoromethyl)phenyl)ethanol | 2.91 | 4.8 | 84.7 | 93.8 | 14.1 |

| (S)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol | 3.52 | 7.1 | 88.9 | 96.1 | 18.6 |